(R)-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol
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Overview
Description
®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is a chiral organic compound with a complex structure It features a bromine atom, a tetrahydrofuran ring, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol typically involves multiple steps. One common approach starts with the bromination of a suitable phenyl precursor, followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to alkanes using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it particularly useful in studying stereoselective processes and enzyme specificity.
Medicine
In medicinal chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)ethanol
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)propane
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)butane
Uniqueness
What sets ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol apart from similar compounds is its specific combination of functional groups and chiral center. This unique structure imparts distinct reactivity and selectivity, making it valuable in various applications, from synthetic chemistry to medicinal research.
Properties
Molecular Formula |
C12H15BrO3 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
[3-bromo-5-[[(2R)-oxolan-2-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C12H15BrO3/c13-10-4-9(7-14)5-12(6-10)16-8-11-2-1-3-15-11/h4-6,11,14H,1-3,7-8H2/t11-/m1/s1 |
InChI Key |
ZCGFCUZEVYYFQK-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)COC2=CC(=CC(=C2)CO)Br |
Canonical SMILES |
C1CC(OC1)COC2=CC(=CC(=C2)CO)Br |
Origin of Product |
United States |
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